2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid
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Overview
Description
2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid is a heterocyclic compound that features both pyrrole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-formylpyrrole with 4,5-dimethylthiophene-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as condensation, cyclization, and oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: 2-(2-Carboxy-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid.
Reduction: 2-(2-Hydroxymethyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s heterocyclic structure allows it to interact with various biological pathways, affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a thiophene ring.
2-Formylpyrrole derivatives: Compounds with similar formylpyrrole structures but different substituents on the pyrrole ring.
Uniqueness
2-(2-Formyl-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid is unique due to the presence of both pyrrole and thiophene rings, which confer distinct electronic and steric properties.
Properties
CAS No. |
138300-42-2 |
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Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-(2-formylpyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3S/c1-7-8(2)17-11(10(7)12(15)16)13-5-3-4-9(13)6-14/h3-6H,1-2H3,(H,15,16) |
InChI Key |
OEZJGJAVLZHLTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)N2C=CC=C2C=O)C |
Origin of Product |
United States |
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